N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide
Description
Properties
CAS No. |
918334-65-3 |
|---|---|
Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C16H12BrNO/c1-2-12-18(15-11-7-6-10-14(15)17)16(19)13-8-4-3-5-9-13/h1,3-11H,12H2 |
InChI Key |
MMDXCDKXSYOKDB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1=CC=CC=C1Br)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and propargylamine.
Reaction: The 2-bromobenzoyl chloride is reacted with propargylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The propynyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized propynyl groups, such as carboxylic acids.
Reduction: Products with reduced propynyl groups, such as alkanes.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group could facilitate binding to active sites, while the bromophenyl group may enhance selectivity and potency.
Comparison with Similar Compounds
N-(2-Ethynylphenyl)-N-(prop-2-yn-1-yl)benzamide (1u)
4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide
4-Bromo-N-(2-nitrophenyl)benzamide
N-[2-(2-Bromo-phenyl)-benzimidazol-1-yl methyl]-benzamide (3h)
Transition Metal Complexes of Piperidinyl-Benzamides
- Structure : Example: [N-(4'-chlorophenyl)(piperidin-1"-yl)methyl]benzamide coordinated to Cu(II) or Co(II).
- Activity : Displays dose-dependent anthelmintic activity against Eicinia foetida, surpassing the ligand and standard drug albendazole .
Physicochemical Property Comparisons
- Stability : The C-Br bond in the target compound is less reactive than the bromoacetyl group in 4-(2-bromoacetyl)-N-(prop-2-yn-1-yl)benzamide, which may undergo hydrolysis or alkylation .
Biological Activity
N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-bromobenzene with propargylamine and benzoyl chloride under controlled conditions. The general procedure includes:
- Reagents :
- 2-bromobenzene
- Propargylamine
- Benzoyl chloride
- Base (such as triethylamine)
- Procedure :
- Mix the reagents in an organic solvent (e.g., dichloromethane).
- Stir the mixture at room temperature for several hours.
- Purify the resulting product using column chromatography.
2.1 Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| A549 (Lung) | 22.3 |
| HCT116 (Colon) | 10.8 |
These results indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy.
2.2 Enzyme Inhibition
The compound has also been tested for its inhibitory effects on specific enzymes critical in metabolic pathways:
- α-glucosidase Inhibition : Preliminary data suggest that this compound can inhibit α-glucosidase activity, which is essential in carbohydrate metabolism. The IC50 value for this inhibition was reported to be around 45 µM, showcasing its potential as an anti-diabetic agent .
3. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substituent Effects : The presence of the bromine atom at the ortho position significantly enhances the compound's ability to interact with biological targets compared to its non-brominated analogs.
- Alkyne Group : The propargyl group contributes to the overall hydrophobicity and may facilitate interactions with lipid membranes, enhancing cellular uptake.
Case Study 1: Anticancer Activity
In a study published in Nature, researchers evaluated a series of benzamide derivatives, including this compound, for their anticancer properties. Results demonstrated that this compound exhibited a potent inhibitory effect on tumor growth in xenograft models, suggesting a promising avenue for therapeutic application .
Case Study 2: Metabolic Disorders
Another investigation focused on the compound's role in managing metabolic disorders through enzyme inhibition. The findings indicated that it could effectively lower blood glucose levels in diabetic models by inhibiting α-glucosidase, thereby delaying carbohydrate absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
